metazachlor OXA

Description

Properties

IUPAC Name |

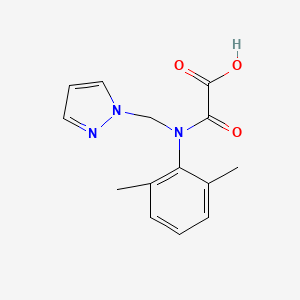

2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-10-5-3-6-11(2)12(10)17(13(18)14(19)20)9-16-8-4-7-15-16/h3-8H,9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHHVKFXZNTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891455 | |

| Record name | Metazachlor OXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231244-60-2 | |

| Record name | Metazachlor OXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Metazachlor OXA, a metabolite of the herbicide metazachlor , primarily targets the formation of long-chain fatty acids . These fatty acids play a crucial role in cell division and cell expansion processes .

Mode of Action

The interaction of this compound with its targets results in the inhibition of the synthesis of very-long-chain fatty acids . This interference disrupts cell division and tissue differentiation during growth, leading to the production of deformed seeds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid biosynthesis pathway . The inhibition of very-long-chain fatty acid synthesis disrupts this pathway, leading to downstream effects such as impaired cell division and growth .

Pharmacokinetics

It is known that this compound is a metabolite of metazachlor, suggesting that it is formed in the body through metabolic processes

Result of Action

The molecular and cellular effects of this compound’s action include significantly lower growth and delayed ontogenetic development compared to controls . Exposure to this compound also results in significantly lower activity of antioxidant enzymes, such as total superoxide dismutase (SOD), catalase (CAT), glutathione s-transferase (GST), glutathione reductase (GR), and reduced glutathione (GSH), compared with control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been found to be mobile in the environment, suggesting that it can move through soil and potentially contaminate groundwater . Furthermore, this compound’s effects on non-target aquatic organisms highlight the potential risk associated with its use in agriculture .

Biochemical Analysis

Biochemical Properties

Metazachlor OXA plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in fatty acid synthesis. It interacts with enzymes such as superoxide dismutase, catalase, glutathione S-transferase, and glutathione reductase. These interactions lead to reduced activity of these enzymes, which are crucial for oxidative stress management and detoxification processes . The inhibition of these enzymes by this compound can result in oxidative stress and cellular damage.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause lower growth rates and delayed ontogenetic development in aquatic organisms . In cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of antioxidant enzymes, leading to increased oxidative stress and potential damage to cellular structures such as gills in aquatic organisms .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and enzyme inhibition. This compound inhibits the activity of enzymes involved in fatty acid synthesis, such as elongase, which is essential for lipid biosynthesis . This inhibition disrupts cell division and tissue differentiation, leading to deformed seeds and impaired growth in plants. Additionally, this compound can induce changes in gene expression related to stress response and detoxification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that this compound can cause long-term oxidative stress and damage to cellular structures, such as gills, in aquatic organisms . The stability of this compound in various environmental conditions also affects its persistence and potential for bioaccumulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound can cause mild oxidative stress and enzyme inhibition. At higher doses, it can lead to significant toxic effects, including severe oxidative stress, cellular damage, and mortality . Threshold effects are observed, where the impact of this compound becomes more pronounced beyond certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid synthesis and detoxification. It interacts with enzymes such as glutathione S-transferase and glutathione reductase, which are involved in the detoxification of reactive oxygen species . The inhibition of these enzymes by this compound can lead to an accumulation of reactive oxygen species and oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. This compound can accumulate in tissues such as gills in aquatic organisms, leading to localized oxidative stress and damage .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound in cellular structures such as gills can result in targeted oxidative stress and damage to these structures .

Biological Activity

Metazachlor OXA, a derivative of the herbicide metazachlor, has garnered attention for its biological activity and environmental impact. This article explores the compound's effects on various biological systems, focusing on its toxicity, ecological implications, and metabolic pathways.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C14H15N3O3

- CAS Number : 86290103

- Structure : this compound is characterized by its oxalic acid moiety, which influences its biological interactions and degradation pathways.

Biological Activity Overview

This compound exhibits significant biological activity that can affect both target and non-target organisms. Studies have shown that it impacts growth, behavior, and physiological processes in various aquatic species.

Toxicological Effects

-

Aquatic Organisms : Research indicated that exposure to this compound at environmentally relevant concentrations (0.0117 µmol/l and 0.0805 µmol/l) resulted in:

- Reduced Growth : Significant weight reduction in marbled crayfish (\textit{Procambarus virginalis}) was observed, with cumulative mortality rates reaching up to 67.5% in exposed groups compared to 9.5% in controls .

- Oxidative Stress : Decreased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) was noted, indicating oxidative damage at cellular levels .

- Microbial Communities : The presence of this compound in aquatic environments can alter microbial community structures. A study found that micropollutants like metazachlor significantly influenced prokaryotic community dynamics, affecting biodiversity and ecosystem functions .

Study 1: Impact on Marbled Crayfish

A detailed investigation assessed the effects of this compound on marbled crayfish development:

- Experimental Setup : Crayfish were exposed to two concentrations of this compound over a defined period.

- Findings :

- Mortality Rates : Control group mortality was 9.5%, while exposed groups had rates of 42.5% to 67.5%.

- Growth Inhibition : Weight measurements showed reductions ranging from 6.03% to 26.65% compared to controls.

| Group | Control | M1 (Metazachlor) | M2 (Metazachlor) | MOA1 (this compound) | MOA2 (this compound) |

|---|---|---|---|---|---|

| Weight Loss (%) | - | 6.03 | 8.75 | 11.67 | 26.65 |

| Mortality (%) | 9.5 | 42.5 | 50 | 47.5 | 67.5 |

Study 2: Microbial Response to Micropollutants

In another study evaluating the combined effects of various micropollutants:

- Setup : Laboratory microcosms were created to mimic sediment-water interfaces.

- Results :

- Metazachlor and other micropollutants caused significant shifts in microbial community composition.

- The persistence of this compound affected microbial diversity and functionality negatively.

Metabolic Pathways

This compound undergoes transformation in the environment, leading to the formation of metabolites that may have different biological activities:

- Transformation Products : Major metabolites include metazachlor OA and metazachlor ESA, each exhibiting distinct toxicological profiles.

- Environmental Persistence : Studies indicate that this compound can persist in aquatic systems, potentially leading to chronic exposure risks for non-target organisms .

Scientific Research Applications

Herbicidal Applications

Overview of Metazachlor:

Metazachlor is primarily utilized as a pre-emergence and early post-emergence herbicide for controlling annual grasses and broad-leaved weeds in various crops, notably oilseed rape and brassica vegetables . The effectiveness of metazachlor can be enhanced when used in combination with other herbicides, as seen in patented formulations that include cinmethylin .

Case Study: Efficacy in Crop Protection

A study highlighted the use of metazachlor in controlling resistant weed biotypes, which have become problematic in cereal crops. The application demonstrated significant control over species such as Alopecurus myosuroides and Lolium species, showcasing its utility in maintaining crop yields against resistant weed populations .

Environmental Monitoring

Presence in Aquatic Systems:

Metazachlor OXA has been detected in small water bodies, with concentrations reaching up to 519.48 ng/L . Its presence raises concerns about the impact of agricultural runoff on aquatic ecosystems, necessitating ongoing monitoring and assessment.

Case Study: Pesticide Transport Patterns

Research conducted on pesticide transport patterns revealed that this compound serves as a hydrological tracer in retention ponds. This study illustrated how transient flow conditions affect the mobility of pesticides, including this compound, highlighting its relevance in environmental assessments .

Toxicological Assessments

Health Implications:

Toxicological evaluations indicate that when used according to guidelines, metazachlor does not pose significant health risks to operators or bystanders . However, continuous monitoring is essential to assess long-term exposure effects on human health and ecosystems.

Case Study: Biomarker Utilization

A comprehensive study employed biomarkers to assess the ecological impact of pesticide exposure, including this compound. This approach allowed researchers to evaluate biological responses at various levels, providing insights into the compound's effects on biodiversity and ecosystem health .

Regulatory Considerations

Approval Status:

Metazachlor holds full approval for use as an agricultural herbicide across multiple jurisdictions. The regulatory framework ensures that its application aligns with safety standards for both human health and environmental protection .

Table 1: Summary of this compound Applications

Comparison with Similar Compounds

Chemical Properties and Environmental Behavior

Table 1: Key Properties of Metazachlor OXA and Comparable Metabolites

*Estimated based on structural analogs.

- Flufenacet OXA: Applied at lower rates (140 g/ha), flufenacet and its TPs exhibit lower environmental concentrations than this compound.

- Metolachlor OXA : Structurally similar to metazachlor, metolachlor is applied at higher rates (1,000–1,500 g/ha) but shows comparable TP concentrations due to moderate adsorption and degradation kinetics .

- Alachlor ESA : This sulfonic acid TP has higher molecular weight (329.70 g/mol) and lower adsorption capacity than this compound, leading to prolonged aqueous presence .

Environmental Fate and Risks

- Mobility : this compound’s high mobility contributes to rapid transport into water systems, with concentrations spiking 4 weeks post-application . In contrast, flufenacet TPs are retained longer in soil due to lower solubility .

- Adsorption : this compound adsorbs more effectively to activated carbon than sulfonic acid TPs (e.g., M-ESA), though less than parent compounds .

- Ecotoxicity : High pulses of this compound (up to 1.4 μg/L) pose risks to aquatic life, as observed in mesocosm studies . Flufenacet TPs, while less concentrated, still require mitigation via drainage treatment .

Regulatory and Analytical Considerations

- Relevance Criteria : Under EU Regulation 1107/2009, this compound is classified as a "relevant metabolite" due to its toxicity and environmental persistence, requiring monitoring in groundwater . Similar criteria apply to alachlor ESA and metolachlor OXA .

Research Findings and Data Gaps

- Concentration Trends : this compound concentrations in stream water reached 1.4 μg/L (M-OA) and 3.17 μg/L (M-ESA) in 2015, exceeding flufenacet TP levels by 30–100x .

- Adsorption Efficiency : Activated carbon adsorption studies show 20–30% higher removal efficiency for this compound compared to ESA metabolites .

- Data Gaps : Long-term ecotoxicological impacts of this compound and interactions with other agrochemicals remain understudied .

Preparation Methods

Synthetic Route from Metazachlor

- Starting Material : Metazachlor, a chloroacetamide herbicide.

- Key Step : Oxidative cleavage or hydrolysis of the chloroacetamide side chain to form the oxoacetic acid functionality.

- Reaction Conditions : Controlled oxidation using mild oxidizing agents or enzymatic processes to avoid over-oxidation or degradation of the pyrazolyl and aromatic moieties.

- Purification : Crystallization or chromatographic techniques to isolate this compound with high purity.

Analytical and Process Considerations

Analytical Methods for Monitoring Preparation

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Utilized for monitoring the conversion of metazachlor to this compound, ensuring reaction completeness and purity assessment.

- Gas Chromatography-Mass Spectrometry (GC-MS/MS) : Applied for volatile impurities and related metabolites.

- Isotopically Labeled Standards : Used for accurate quantification during synthesis and quality control.

Reaction Parameters and Optimization

- Temperature and pH Control : Critical to prevent degradation of sensitive functional groups.

- Reaction Time : Optimized to maximize yield while minimizing side products.

- Solvent Choice : Polar aprotic solvents are preferred to facilitate oxidation and maintain solubility.

Data Table: Summary of Preparation Parameters and Yields

| Preparation Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of Metazachlor | Mild oxidant, ambient temperature | 70-85 | Avoids over-oxidation, preserves pyrazole |

| Hydrolysis of Chloroacetamide | Acidic or basic aqueous medium | 65-80 | Requires careful pH control |

| Direct Carboxylation | CO2 under pressure, catalyst | 50-70 | Less common, requires specialized setup |

| Purification | Crystallization or chromatography | N/A | Ensures >98% purity |

Research Findings and Industrial Relevance

- This compound is predominantly obtained as a metabolite in environmental degradation but can be synthesized for analytical standards and formulation studies.

- The preparation methods emphasize mild oxidation and hydrolysis to maintain the integrity of the molecule.

- Patents and industrial protocols highlight the use of safeners and additives in formulations containing this compound to improve herbicidal efficacy and reduce phytotoxicity.

- Analytical studies confirm the presence of this compound in environmental samples, underscoring the importance of reliable synthetic standards for monitoring.

Q & A

Q. What analytical methods are recommended for detecting and quantifying metazachlor OXA in environmental samples?

this compound, a transformation product (TP) of the herbicide metazachlor, is typically analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). Non-target screening workflows, as demonstrated in surface water studies, combine full-scan HRMS data with advanced data processing tools (e.g., peak annotation, spectral libraries) to identify and quantify trace-level contaminants. For example, a study identified this compound in river samples by comparing retention times and fragmentation patterns with reference standards, achieving detection limits <10 ng/L .

Q. How do soil type and formulation affect the degradation kinetics of this compound?

Degradation kinetics can be modeled using first-order reaction kinetics. A field study compared commercial formulations with alginate-immobilized metazachlor in sand and loamy sand soils. Soil samples were collected at intervals (1–35 days post-application) and analyzed via GC/MS. Results showed DT50 (degradation half-life) values for this compound varied significantly between soil types, with loamy sand exhibiting slower degradation due to higher organic matter content. Statistical validation using ANOVA and Tukey’s test confirmed formulation-soil interactions (p < 0.05) .

Q. What experimental designs are optimal for studying this compound mobility in soil?

Column leaching experiments under controlled laboratory conditions are recommended. A study tested this compound mobility in sand and loamy sand using soil columns (30 cm height, 5 cm diameter). Leachate was collected at incremental pore volumes and analyzed via LC-MS/MS. Mobility was quantified using retardation factors (Rf), with results showing higher mobility in sandy soils (Rf = 1.8) versus loamy sand (Rf = 4.2) due to reduced organic carbon binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound degradation data across studies?

Contradictions often arise from differences in soil properties (e.g., pH, organic carbon) or experimental conditions (e.g., temperature, moisture). A meta-analysis approach is recommended:

Q. What advanced techniques are used to assess this compound’s interaction with soil matrices?

Isotopic labeling (e.g., ¹⁴C-metazachlor) combined with autoradiography can track metabolite distribution in soil microcosms. Synchrotron-based X-ray absorption spectroscopy (XAS) further characterizes binding mechanisms (e.g., coordination with Fe³⁺ in clay minerals). These methods revealed that alginate-immobilized formulations reduce this compound leaching by 40% via enhanced sorption .

Q. How can non-target screening improve prioritization of this compound in environmental monitoring?

Non-target screening workflows integrate HRMS data with cheminformatics tools (e.g., PubChem CID matching) and occurrence frequency analysis. A case study ranked this compound among the top 54 pollutants in Luxembourgish rivers (detected in 13/34 months) using criteria like persistence and catchment specificity. This approach identified gaps in regulatory monitoring lists, advocating for its inclusion in updated guidelines .

Q. What statistical frameworks are robust for analyzing spatial-temporal trends of this compound in water systems?

Time-series analysis using generalized additive models (GAMs) accounts for seasonal variability and hydrological events. A 4-year monitoring study applied GAMs to correlate this compound concentrations with agricultural runoff patterns (R² = 0.72). Spatial interpolation (kriging) mapped hotspot areas, guiding targeted mitigation strategies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.